molecular formula C12H12BrFN2O2 B15332246 5-Bromo-1-Boc-6-fluoro-1H-indazole

5-Bromo-1-Boc-6-fluoro-1H-indazole

Cat. No.: B15332246
M. Wt: 315.14 g/mol
InChI Key: DIQAFIWUICXWOH-UHFFFAOYSA-N
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Description

5-Bromo-1-Boc-6-fluoro-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The presence of bromine, fluorine, and a tert-butoxycarbonyl (Boc) protecting group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-Boc-6-fluoro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common route includes:

    Nitration: Starting with a suitable aromatic compound, nitration is performed to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine.

    Cyclization: The amine undergoes cyclization to form the indazole ring.

    Halogenation: Bromination and fluorination are carried out to introduce the bromine and fluorine atoms at specific positions on the indazole ring.

    Protection: Finally, the Boc protecting group is introduced to protect the nitrogen atom in the indazole ring.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-Boc-6-fluoro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium tert-butoxide can be used.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

    Substitution Products: Depending on the substituents introduced, various substituted indazoles can be formed.

    Deprotected Amine: Removal of the Boc group yields 5-Bromo-6-fluoro-1H-indazole.

    Coupled Products: Complex molecules with extended carbon chains or aromatic systems.

Scientific Research Applications

5-Bromo-1-Boc-6-fluoro-1H-indazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development.

    Industry: Used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Bromo-1-Boc-6-fluoro-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards specific targets. The Boc group can be removed to expose the active amine, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-fluoro-1H-indazole: Lacks the Boc protecting group.

    6-Fluoro-1H-indazole-5-carboxylic acid: Contains a carboxylic acid group instead of bromine.

    Methyl 6-fluoro-1H-indazole-5-carboxylate: Contains a methyl ester group.

Uniqueness

5-Bromo-1-Boc-6-fluoro-1H-indazole is unique due to the presence of both bromine and fluorine atoms, as well as the Boc protecting group

Properties

Molecular Formula

C12H12BrFN2O2

Molecular Weight

315.14 g/mol

IUPAC Name

tert-butyl 5-bromo-6-fluoroindazole-1-carboxylate

InChI

InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-10-5-9(14)8(13)4-7(10)6-15-16/h4-6H,1-3H3

InChI Key

DIQAFIWUICXWOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)Br)F

Origin of Product

United States

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